molecular formula C6H7ClO2 B477178 2-Chlorocyclopent-1-ene-1-carboxylic acid CAS No. 56475-16-2

2-Chlorocyclopent-1-ene-1-carboxylic acid

Cat. No.: B477178
CAS No.: 56475-16-2
M. Wt: 146.57g/mol
InChI Key: QEKNDKQAZIYRKU-UHFFFAOYSA-N
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Description

2-Chlorocyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C6H7ClO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclopent-1-ene-1-carboxylic acid typically involves the chlorination of cyclopentene carboxylic acid. One common method is the reaction of cyclopentene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized reactors to ensure efficient and safe handling of chlorine gas. The reaction conditions are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorocyclopent-1-ene-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chlorocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The chlorine atom enhances the compound’s electrophilic nature, making it more reactive in substitution and addition reactions compared to its non-chlorinated counterparts .

Properties

IUPAC Name

2-chlorocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKNDKQAZIYRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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